molecular formula C22H31N5O2S2 B13857953 1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-

1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-

Cat. No.: B13857953
M. Wt: 461.6 g/mol
InChI Key: GQTPCOMZBGFWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[6-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]pyridin-3-yl]methylamino]-2,2-dimethylpropan-1-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes oxazole, thiazole, and pyridine rings, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[6-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]pyridin-3-yl]methylamino]-2,2-dimethylpropan-1-ol involves multiple steps, including the formation of oxazole and thiazole rings, followed by their integration into the final compound. The general synthetic route can be summarized as follows:

    Formation of Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative, under acidic conditions.

    Formation of Thiazole Ring: The thiazole ring is formed via a condensation reaction between a thioamide and a halogenated ketone or aldehyde.

    Integration of Rings:

    Final Assembly: The final compound is assembled by attaching the pyridine derivative to a dimethylpropan-1-ol moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and hydroxyl groups, leading to the formation of sulfoxides and ketones, respectively.

    Reduction: Reduction reactions can target the oxazole and thiazole rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and ketones.

    Reduction: Reduced oxazole and thiazole derivatives.

    Substitution: Various substituted pyridine and thiazole derivatives.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving sulfanyl and hydroxyl groups.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, given the compound’s ability to interact with biological macromolecules.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The oxazole and thiazole rings can participate in hydrogen bonding and π-π interactions, while the sulfanyl and hydroxyl groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[6-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]pyridin-3-yl]methylamino]-2,2-dimethylpropan-1-ol shares similarities with other heterocyclic compounds, such as:
    • 2-[[6-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]pyridin-3-yl]methylamino]-2,2-dimethylpropan-1-ol
    • 4-[[6-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]pyridin-3-yl]methylamino]-2,2-dimethylpropan-1-ol

Uniqueness

The compound’s uniqueness lies in its specific combination of oxazole, thiazole, and pyridine rings, along with the presence of both sulfanyl and hydroxyl groups. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H31N5O2S2

Molecular Weight

461.6 g/mol

IUPAC Name

3-[[6-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]pyridin-3-yl]methylamino]-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C22H31N5O2S2/c1-21(2,3)16-10-25-18(29-16)12-30-19-11-26-20(31-19)27-17-7-6-15(9-24-17)8-23-13-22(4,5)14-28/h6-7,9-11,23,28H,8,12-14H2,1-5H3,(H,24,26,27)

InChI Key

GQTPCOMZBGFWLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC3=NC=C(C=C3)CNCC(C)(C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.